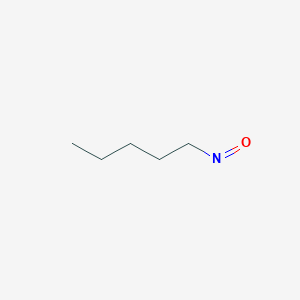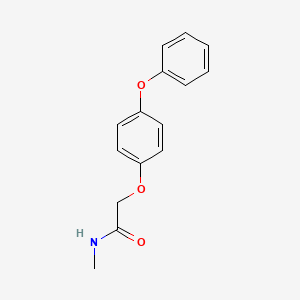
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine is a synthetic compound that combines the structural features of tert-butoxycarbonyl (Boc) protecting group, dichlorophenyl group, and L-tyrosine. This compound is often used in organic synthesis and medicinal chemistry due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection, and 2,6-dichlorophenol for the phenylation step .
Industrial Production Methods
Industrial production of N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Partially or fully dechlorinated phenyl derivatives.
Substitution: Phenyl derivatives with substituted nucleophiles.
科学的研究の応用
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the L-tyrosine moiety can participate in hydrogen bonding and electrostatic interactions. These combined effects contribute to the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)-L-tyrosine: Lacks the dichlorophenyl group, making it less hydrophobic.
O-(2,6-Dichlorophenyl)-L-tyrosine: Lacks the Boc protection, making it more reactive at the amino group.
Uniqueness
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine is unique due to the combination of the Boc protecting group and the dichlorophenyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
CAS番号 |
918419-25-7 |
|---|---|
分子式 |
C20H21Cl2NO5 |
分子量 |
426.3 g/mol |
IUPAC名 |
(2S)-3-[4-(2,6-dichlorophenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H21Cl2NO5/c1-20(2,3)28-19(26)23-16(18(24)25)11-12-7-9-13(10-8-12)27-17-14(21)5-4-6-15(17)22/h4-10,16H,11H2,1-3H3,(H,23,26)(H,24,25)/t16-/m0/s1 |
InChIキー |
NGZQEXJKYJRAEY-INIZCTEOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)

![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)


![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)

![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)
![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)



